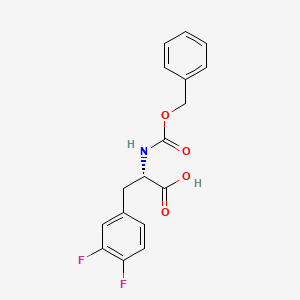

Cbz-3,4-Difluoro-L-Phenylalanine

Description

Properties

Molecular Weight |

335.37 |

|---|---|

Origin of Product |

United States |

Advanced Synthetic Methodologies for Cbz 3,4 Difluoro L Phenylalanine and Its Derivatives

Stereoselective Synthesis of Cbz-3,4-Difluoro-L-Phenylalanine

The precise control of stereochemistry is paramount in the synthesis of chiral amino acids. The biological activity of peptides is intrinsically linked to the specific configuration of their constituent amino acids. Therefore, developing enantioselective methods to access the desired L-enantiomer of 3,4-difluorophenylalanine is a critical area of research.

Enantioselective Approaches to Fluorinated Phenylalanine Scaffolds

Several strategies have been successfully employed for the enantioselective synthesis of fluorinated phenylalanine analogs. These methods often rely on either chiral auxiliaries to direct the stereochemical outcome or enzymatic resolutions to separate enantiomers.

One prominent approach involves the use of chiral nickel(II) complexes derived from a chiral auxiliary, such as (S)-o-(N-benzylprolyl)aminobenzophenone, and glycine (B1666218) or alanine (B10760859). psu.edu Alkylation of these complexes with fluorinated benzyl (B1604629) halides, followed by acid hydrolysis, can yield fluorinated phenylalanines with high enantioselectivity. psu.edu For instance, the alkylation of a Ni(II) complex of glycine with fluorine-containing benzyl chlorides has been used to produce various (S)-fluorinated phenylalanine derivatives with enantiomeric excesses of up to 90%. nih.gov

Another powerful technique is the Erlenmeyer azalactone synthesis. This method involves the condensation of a fluorinated benzaldehyde (B42025) with N-acetylglycine to form an azalactone. Subsequent asymmetric hydrogenation of the resulting α-amidoacrylic acid derivative, often catalyzed by a transition metal complex with a chiral ligand, can produce the desired enantiomer with high fidelity. For example, (R)- and (S)-2,5-difluorophenylalanine have been synthesized using this method, followed by enzymatic hydrolysis to resolve the enantiomers, achieving over 99.5% enantiomeric excess (ee). nih.gov

Enzymatic methods also play a crucial role. Phenylalanine ammonia (B1221849) lyases (PALs) can catalyze the amination of cinnamic acid derivatives to produce L-phenylalanine analogs. nih.govfrontiersin.org Furthermore, lipases can be used for the kinetic resolution of racemic mixtures of fluorinated amino acid esters, providing access to both enantiomers with high optical purity. psu.edu A notable example is the enzymatic hydrolysis of racemic N-benzyloxycarbonyl (Cbz) protected amino acid esters using the subtilisin-type Carlsberg enzyme, which selectively hydrolyzes the L-ester, allowing for the separation of the Cbz-protected L-amino acid. nih.gov

| Method | Key Features | Achieved Enantioselectivity (ee) | Reference(s) |

| Chiral Ni(II) Complexes | Use of a chiral auxiliary to direct alkylation. | Up to 90% | psu.edunih.gov |

| Erlenmeyer Azalactone Synthesis & Asymmetric Hydrogenation | Formation of an azalactone followed by chiral catalyst-mediated hydrogenation. | >99.5% (with subsequent enzymatic resolution) | nih.gov |

| Enzymatic Resolution | Use of enzymes like lipases or proteases to selectively react with one enantiomer. | >99.5% | psu.edunih.gov |

| Phenylalanine Ammonia Lyase (PAL) | Enzymatic amination of cinnamic acid derivatives. | High for L-enantiomers | nih.govfrontiersin.org |

Asymmetric Catalysis in the Generation of Chiral Fluorinated Amino Acids

Asymmetric catalysis offers an efficient and atom-economical route to chiral molecules. In the context of fluorinated amino acids, chiral catalysts are employed to control the formation of the stereogenic center.

Transition-metal-catalyzed asymmetric hydrogenation is a well-established method. nih.gov For instance, the asymmetric hydrogenation of an enamine ester intermediate, derived from the coupling of a fluorinated aldehyde and N-Boc phosphonate (B1237965) glycinate, using a chiral catalyst can yield the N-Boc-protected fluorinated phenylalanine ester with over 99% ee. nih.gov

More recently, the concept of chiral anion phase-transfer catalysis has emerged. This strategy involves the use of a chiral phosphoric acid to create a chiral environment for the fluorination reaction. While not yet specifically reported for 3,4-difluoro-L-phenylalanine, this approach has been successfully applied to the asymmetric fluorination of other substrates, demonstrating its potential for generating fluorine-containing stereocenters with high enantioselectivity.

Protecting Group Strategies and Chemical Transformations

The use of protecting groups is fundamental in peptide synthesis and the manipulation of amino acids to prevent unwanted side reactions. The Carbobenzyloxy (Cbz) group is a cornerstone of amino acid protection.

Carbobenzyloxy (Cbz) Group Chemistry in Amino Acid Functionalization

The Cbz group, introduced by Max Bergmann and Leonidas Zervas in 1932, was a revolutionary development in peptide chemistry. researchgate.net It protects the amino group of an amino acid as a carbamate, rendering it stable to a wide range of reaction conditions, particularly basic and mildly acidic environments. nih.gov

The Cbz group is typically introduced by reacting the amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions, such as in the presence of sodium carbonate in water. researchgate.net This reaction effectively masks the nucleophilicity and basicity of the amino group, allowing for selective reactions at other parts of the molecule, such as the carboxylic acid terminus for peptide bond formation. researchgate.netnih.gov

A key advantage of the Cbz group is its facile removal by catalytic hydrogenolysis (e.g., using H₂ gas with a palladium catalyst), which cleaves the benzyl group to release the free amine and carbon dioxide. researchgate.netnih.gov This deprotection method is mild and generally does not affect other common protecting groups.

Orthogonal Protecting Group Strategies in Complex Molecule Synthesis (e.g., comparison with Boc, Fmoc)

In the synthesis of complex peptides, the ability to selectively remove one protecting group in the presence of others is crucial. This concept is known as orthogonality. The Cbz group is part of a suite of protecting groups that enable such strategies.

The two most common protecting group strategies in modern solid-phase peptide synthesis (SPPS) are the Boc/Bzl and Fmoc/tBu strategies.

Boc/Bzl Strategy: In this approach, the α-amino group is protected with the acid-labile tert-butoxycarbonyl (Boc) group, and side chains are protected with benzyl (Bzl)-based groups. The Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the Bzl groups require a stronger acid like hydrofluoric acid (HF) for cleavage.

Fmoc/tBu Strategy: Here, the α-amino group is protected with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, and side chains are protected with acid-labile tert-butyl (tBu)-based groups. The Fmoc group is removed with a base, typically piperidine, while the tBu groups are cleaved with TFA.

The Cbz group offers an additional layer of orthogonality. It is stable to the basic conditions used to remove Fmoc and the mild acidic conditions used to remove Boc. Its removal by hydrogenolysis provides a distinct deprotection pathway, making it compatible with both Boc and Fmoc strategies for the synthesis of complex molecules with multiple functional groups that require differential protection.

| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal to |

| Carbobenzyloxy | Cbz or Z | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Boc, Fmoc, tBu |

| tert-Butoxycarbonyl | Boc | Moderate Acid (e.g., TFA) | Fmoc, Cbz |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | Boc, Cbz, tBu |

Multi-Step Synthetic Pathways to this compound Analogs

The synthesis of analogs of this compound allows for the exploration of structure-activity relationships and the fine-tuning of molecular properties. These analogs can be created by modifying the aromatic ring, the amino acid backbone, or by introducing different functional groups.

A general and powerful method for generating fluorinated phenylalanine analogs starts with the reaction of an aminomalonate with a fluorinated benzyl bromide. nih.gov For instance, reacting diethyl aminomalonate with 3,4-difluorobenzyl bromide would yield the corresponding aralkyl diester. Partial hydrolysis and decarboxylation would then lead to the racemic N-protected 3,4-difluorophenylalanine. As mentioned earlier, enzymatic resolution could then be employed to isolate the desired L-enantiomer, which can then be protected with the Cbz group if not already present.

Further derivatization can be achieved through various reactions. For example, additional substituents can be introduced onto the aromatic ring via electrophilic aromatic substitution, although the presence of the deactivating fluorine atoms needs to be considered. Cross-coupling reactions, such as Suzuki or Stille couplings, on a bromo-substituted difluorophenylalanine derivative can be used to introduce a wide variety of aryl, heteroaryl, or vinyl groups, thus creating a library of analogs. nih.gov

Modifications to the amino acid backbone are also possible. For instance, α-methylation can be achieved by alkylating a suitable precursor. psu.edu The synthesis of β-fluoro analogs can be accomplished through photocatalyzed benzylic fluorination of a protected phenylalanine derivative. nih.gov These examples highlight the versatility of synthetic chemistry in creating a diverse range of this compound analogs for various research applications.

Compound Names Table

| Abbreviation | Full Name |

| Cbz | Carbobenzyloxy |

| Boc | tert-Butoxycarbonyl |

| Fmoc | 9-Fluorenylmethyloxycarbonyl |

| Bzl | Benzyl |

| tBu | tert-Butyl |

| TFA | Trifluoroacetic acid |

| PAL | Phenylalanine ammonia lyase |

| Cbz-Cl | Benzyl chloroformate |

Development of Precursors and Intermediate Derivatization Strategies

The synthesis of complex fluorinated amino acids relies heavily on the strategic development of precursors and the derivatization of key intermediates. A common and effective approach involves starting with commercially available, pre-fluorinated building blocks to ensure the correct placement of the fluorine atoms in the final molecule.

One established pathway begins with a substituted benzaldehyde. For instance, the synthesis of a related compound, 3-bromo-4-fluoro-(S)-phenylalanine, starts with 3-bromo-4-fluorobenzaldehyde. nih.gov This precursor is reacted with N-acetylglycine in a process that yields an azalactone intermediate. nih.gov This intermediate is crucial as it sets the stage for establishing the stereochemistry of the amino acid. The subsequent step involves a transition-metal-catalyzed asymmetric hydrogenation of the α-amidocinnamic acid derivative, which leads to the desired N-acetyl-L-phenylalanine derivative with high enantiomeric excess. nih.gov This method highlights a strategy where the aromatic core with the desired halogen substitution pattern is constructed first, followed by the stereoselective formation of the amino acid backbone.

Another advanced strategy employs enzymatic cascades. The synthesis of various D- and L-phenylalanine derivatives can be achieved from inexpensive cinnamic acids using Phenylalanine Ammonia Lyases (PAL). nih.govnih.gov This biocatalytic approach involves the amination of a substituted cinnamic acid. By coupling the PAL-catalyzed reaction with a chemoenzymatic deracemization process, it is possible to produce non-natural D- and L-phenylalanines in high yield and with excellent optical purity. nih.govnih.gov This method offers a green and efficient alternative to traditional chemical synthesis.

Below is a table summarizing key precursors and their roles in the synthesis of fluorinated phenylalanine derivatives.

Table 1: Precursors and Intermediates in Fluorinated Phenylalanine Synthesis| Precursor/Intermediate | Role in Synthesis | Relevant Method |

|---|---|---|

| 3,4-Difluorobenzaldehyde | Starting material providing the difluorinated phenyl ring. | Chemical Synthesis (Azalactone Method) |

| N-acetylglycine | Provides the backbone for the amino acid. nih.gov | Chemical Synthesis (Azalactone Method) nih.gov |

| Azalactone Derivative | Key intermediate for stereoselective synthesis. nih.gov | Chemical Synthesis (Azalactone Method) nih.gov |

| Substituted Cinnamic Acids | Starting material for enzymatic amination. nih.govnih.gov | Enzymatic Cascade (PAL) nih.govnih.gov |

Regioselective Fluorination Techniques in Amino Acid Synthesis

Achieving regioselectivity—the ability to introduce fluorine at a specific position on a molecule—is a central challenge in the synthesis of fluorinated amino acids. Several techniques have been developed to control the placement of fluorine atoms on the aromatic ring.

One major strategy is to begin the synthesis with a precursor that already contains fluorine atoms in the desired positions, as described in the previous section. This circumvents the need for a potentially low-yield or non-selective fluorination step later in the synthetic sequence. nih.gov

However, direct fluorination methods are also crucial. Hydrogen bonding catalysis has emerged as a powerful tool for controlling regioselectivity in nucleophilic fluorination reactions. acs.orgresearchgate.net By modulating the charge density of the fluoride (B91410) ion using a hydrogen-bond donor catalyst, such as urea (B33335), it is possible to influence the kinetic regioselectivity of the fluorination of dissymmetric aziridinium (B1262131) salts. acs.orgresearchgate.net Computational and experimental studies show that the electronic environment of the fluoride ion can be tuned to favor addition at a specific position. acs.org

Another technique is halogen-exchange ('Halex') fluorination, which can be catalyzed by reagents like tetraphenylphosphonium (B101447) bromide. researchgate.net This method allows for the efficient exchange of a chloro-substituent on an aryl ring with fluoride, sourced from spray-dried potassium fluoride. researchgate.net This is particularly useful for synthesizing fluoroaromatics from readily available chloroaromatic precursors. researchgate.net

Electrophilic fluorinating reagents, such as Selectfluor, are also used, often in conjunction with transition metal catalysts like copper. nih.gov The coordinating ability of the metal ion can direct the electrophilic fluorinating agent to a specific position, enabling the selective synthesis of quaternary aromatic fluorinated amino acids. nih.gov

Purification and Characterization Methodologies in Synthetic Research (e.g., HPLC in synthesis monitoring)

The purification and characterization of the final product and all intermediates are critical for confirming the success of a synthesis. High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both monitoring the progress of a reaction and for purifying the final compound. nih.gov

The separation of fluorinated amino acids from their non-fluorinated counterparts by HPLC can be challenging but is achievable by leveraging the unique property of "fluorophilicity." nih.gov The choice of both the stationary phase (column) and the mobile phase (eluent) is critical. Studies have shown that for hydrocarbon-based eluents, a fluorocarbon column provides better separation. nih.gov Conversely, when using a fluorocarbon eluent, a hydrocarbon column often yields superior separation. nih.gov This behavior reflects the tendency of the fluorinated analytes to interact preferentially with a fluorinated environment. nih.gov

Beyond analytical monitoring, preparative HPLC can be used for purification. Other classical purification techniques are also employed. For instance, L-phenylalanine can be purified from complex mixtures like fermentation broths using a multi-step process involving ultrafiltration to remove cellular material, followed by adsorption onto activated carbon and subsequent elution. google.com This is often followed by ion-exchange chromatography to remove remaining impurities and salts. google.com

Characterization of the purified compound confirms its identity and purity. HPLC coupled with fluorescence detection (HPLC-FLD) is a highly sensitive method for quantifying amino acids. nih.govpensoft.net This often involves pre-column derivatization with a fluorogenic labeling reagent to make the amino acids detectable by a fluorescence detector. nih.gov The method is validated for linearity, limit of detection (LOD), and limit of quantitation (LOQ) to ensure accuracy. pensoft.net

The following table summarizes HPLC conditions for separating fluorinated and non-fluorinated analytes.

Table 2: HPLC Separation Strategies for Fluorinated Amino Acids| Column Type | Eluent Type | Separation Principle |

|---|---|---|

| Fluorocarbon | Hydrocarbon | Enhanced separation due to the fluorophilicity of the fluorinated analyte. nih.gov |

| Hydrocarbon | Fluorocarbon | Enhanced separation due to the fluorophilicity of the fluorinated analyte. nih.gov |

| Hydrocarbon | Hydrocarbon | Serves as a baseline or control for comparison. nih.gov |

Application As a Strategic Building Block in Advanced Peptide and Peptidomimetic Chemistry Research

Design and Synthesis of Fluorinated Peptides and Peptidomimetics

The design of fluorinated peptides leverages the unique properties of fluorine to create analogues with improved characteristics compared to their non-fluorinated counterparts. nih.gov Cbz-3,4-Difluoro-L-Phenylalanine is a commercially available, pre-functionalized amino acid derivative that can be readily used in synthetic peptide chemistry. creative-peptides.com The carboxybenzyl (Cbz) group provides protection for the amine terminus, making it suitable for standard peptide coupling reactions.

The site-specific incorporation of this compound into oligopeptide sequences is a deliberate strategy to enhance or modify the peptide's function. fu-berlin.de Researchers introduce this fluorinated analogue to influence properties such as metabolic stability, binding affinity, and hydrophobicity. nih.govchemimpex.com The presence of the difluorophenyl group can lead to more stable protein-ligand interactions and has been shown to improve the in vivo stability of peptide-based drugs. fu-berlin.de The process involves standard peptide synthesis protocols where this compound is treated as a specialized building block, added at a specific position in the growing peptide chain to exert its conformational and electronic effects.

Both solid-phase and solution-phase synthesis methods are employed to incorporate this compound into peptides. The choice between these techniques often depends on the desired length of the peptide, scale of synthesis, and purification strategy.

Solid-Phase Peptide Synthesis (SPPS): This is the most common method for creating peptides in a laboratory setting. youtube.com The process involves anchoring the C-terminal amino acid to a solid resin support and sequentially adding protected amino acids. youtube.com For incorporating this compound, a derivative compatible with the chosen SPPS chemistry, such as Fmoc-3,4-Difluoro-L-phenylalanine, is typically used. rsc.orgthermofisher.com The Cbz-protected version is less common in modern Fmoc-based SPPS due to the harsh conditions required for Cbz group removal, which can cleave the peptide from the resin prematurely. However, protocols can be adapted, particularly in Boc-based SPPS strategies. The stepwise nature of SPPS is well-suited for creating libraries of peptides where the effect of the fluorinated residue at different positions can be systematically explored. nih.gov

Solution-Phase Strategies: In solution-phase synthesis, all reactions occur in a solvent system, and intermediates are purified after each step. slideshare.net This method is often preferred for large-scale synthesis of shorter peptides. This compound can be coupled with another amino acid or peptide fragment in solution using a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or propylphosphonic anhydride (B1165640) (T3P®), to form the peptide bond. mdpi.commdpi.com While more labor-intensive due to the need for purification at each stage, this method offers flexibility and is sometimes necessary for complex or modified peptides. mdpi.com

| Synthesis Method | Description | Advantages for Incorporating this compound | Considerations |

|---|---|---|---|

| Solid-Phase Peptide Synthesis (SPPS) | The peptide is assembled sequentially while anchored to a solid resin support. Excess reagents are washed away after each step. | Efficient for long peptides and library construction. nih.gov Simplified purification. | Requires an appropriately protected (typically Fmoc) version of the fluorinated amino acid. rsc.org Potential for aggregation during synthesis. |

| Solution-Phase Synthesis | Peptide fragments are coupled in a homogenous solution, with purification of the intermediate product after each step. slideshare.net | Scalable for large-quantity production of short to medium peptides. mdpi.com Allows for easier monitoring of reaction progress. | Labor-intensive due to repeated purification steps. More complex for longer peptides. |

Modulation of Peptide Conformation and Structural Rigidity through Fluorination

The introduction of fluorine into the phenylalanine side chain is a powerful tool for influencing peptide structure. rsc.org Fluorine's high electronegativity and the size of the C-F bond can alter the electronic distribution and steric profile of the aromatic ring, thereby affecting both local and global peptide conformation. nih.gov

The difluorination of the phenyl ring in this compound has a significant impact on the rotational dynamics of both the side-chain and the peptide backbone. The strong electron-withdrawing nature of the fluorine atoms alters the quadrupole moment of the aromatic ring, which can influence non-covalent interactions with neighboring residues or receptor binding pockets. nih.gov This fluorination can introduce a conformational bias, favoring specific rotameric states of the side chain. This local preference can, in turn, restrict the rotational freedom of the peptide backbone, influencing key dihedral angles (phi and psi) and promoting the formation of specific secondary structures such as β-turns or helical motifs. nih.gov

| Property Influenced by Fluorination | Underlying Mechanism | Impact on Peptide Structure |

|---|---|---|

| Hydrophobicity | The C-F bond is highly polarized, but the overall effect on the phenyl ring increases its hydrophobicity. nih.gov | Enhances hydrophobic packing and can contribute to protein stability. acs.org |

| Side-Chain Conformation | Steric and electronic effects of fluorine atoms favor certain rotameric states of the phenyl group. | Restricts side-chain movement, influencing local and global peptide folding. nih.gov |

| Backbone Rigidity | Side-chain conformational preferences translate to restrictions on the peptide backbone's dihedral angles. | Promotes the formation of defined secondary structures (e.g., turns, helices) and reduces conformational flexibility. rsc.orgnih.gov |

| Intermolecular Interactions | Altered electrostatic potential of the aromatic ring can modify interactions with binding partners. | Can lead to improved binding affinity and selectivity for target receptors. nih.gov |

Development of Novel Peptide Scaffolds and Chemical Libraries

The predictable influence of this compound on peptide structure makes it an excellent component for developing novel peptide scaffolds and combinatorial chemical libraries. By systematically replacing standard phenylalanine residues with their difluorinated counterparts, researchers can generate libraries of peptides with diverse structural and functional properties. nih.gov These libraries are valuable tools for drug discovery, allowing for the high-throughput screening of compounds to identify leads with optimized stability, binding affinity, and selectivity. The incorporation of fluorinated amino acids expands the chemical diversity of peptide libraries beyond what is achievable with the 20 canonical amino acids, opening up new avenues for the development of peptide-based therapeutics. nih.gov

Construction of Combinatorial Libraries for Research Screening

The generation and screening of combinatorial peptide libraries are powerful methodologies for the discovery of novel ligands, enzyme inhibitors, and therapeutic leads. The inclusion of non-natural amino acids, such as this compound, into these libraries significantly expands the chemical diversity and can lead to the identification of peptides with enhanced properties compared to their natural counterparts.

The "split-and-mix" synthesis method is a widely employed technique for the creation of one-bead-one-compound combinatorial libraries, allowing for the generation of millions of unique peptide sequences simultaneously. combichemistry.comamericanpeptidesociety.org In this approach, a solid support resin is divided into multiple portions, each of which is coupled with a different amino acid. The portions are then mixed, and the process is repeated for the subsequent amino acid additions. This results in a vast library where each bead, in theory, carries a unique peptide sequence.

The incorporation of this compound into such libraries offers several advantages. The difluorophenyl moiety can introduce unique steric and electronic properties, potentially leading to novel binding interactions with biological targets. nih.gov Furthermore, the increased hydrophobicity of the fluorinated residue can influence the conformational preferences of the resulting peptides, which can be critical for biological activity.

While specific, large-scale combinatorial libraries composed exclusively of this compound are not extensively detailed in publicly available research, the commercial availability of this compound for "Peptide Library Construction and Screening" underscores its utility in this application. creative-peptides.com Researchers can incorporate this and other non-natural amino acids at specific positions within a peptide sequence to create focused libraries for lead optimization. biosynth.comamericanpharmaceuticalreview.com For instance, a lead peptide identified from a primary screen can be subjected to a secondary screen where specific positions are systematically replaced with a panel of non-natural amino acids, including this compound, to probe for improved activity or selectivity. biosynth.com

Table 1: Key Methodologies in Combinatorial Peptide Library Synthesis

| Methodology | Description | Relevance of this compound |

| Split-and-Mix Synthesis | A technique for generating large "one-bead-one-compound" libraries by systematically splitting, coupling, and mixing solid-phase supports. combichemistry.com | Can be readily incorporated as one of the building blocks to introduce fluorinated diversity into the library. |

| Positional Scanning | A method to identify key residues by systematically replacing each position in a peptide with other amino acids. americanpharmaceuticalreview.com | Used in optimization libraries to evaluate the impact of a 3,4-difluorophenyl group at specific positions. |

| Alanine (B10760859) Scanning | A variant of positional scanning where residues are systematically replaced with alanine to determine their contribution to activity. americanpharmaceuticalreview.com | Provides a baseline for comparison to understand the specific contribution of the difluorophenyl moiety. |

Preparation of Functionalized Peptides for Biophysical Probes

The introduction of fluorinated amino acids into peptides provides a powerful tool for investigating their structure, dynamics, and interactions with biological macromolecules. The fluorine atom serves as a sensitive probe for nuclear magnetic resonance (NMR) spectroscopy, given the high sensitivity of the ¹⁹F nucleus and the absence of background signals in biological systems.

The incorporation of this compound into a peptide allows for the site-specific introduction of a ¹⁹F NMR probe. figshare.com This enables detailed conformational studies of the peptide in solution, as the chemical shift of the fluorine nuclei is highly sensitive to the local electronic environment. copernicus.orgnih.gov Changes in the ¹⁹F NMR spectrum upon binding to a target protein or receptor can provide valuable information about the binding interface and any conformational changes that occur upon complex formation.

For example, a study on somatostatin (B550006) analogs, while using a different isomer (L-3-(3',5'-difluorophenyl)-alanine), demonstrated that the incorporation of a difluorinated phenylalanine residue allowed for the characterization of peptide conformations in aqueous solution by NMR and provided insights into receptor binding selectivity. nih.gov The electron-withdrawing nature of the fluorine atoms on the aromatic ring can also modulate π-π and other non-covalent interactions, which are crucial for molecular recognition. nih.gov

Furthermore, the unique vibrational properties of the carbon-fluorine bond can be exploited in infrared (IR) and terahertz spectroscopy to probe peptide structure and dynamics. acs.org While detailed spectroscopic analyses of peptides containing specifically this compound are not widely published, the principles established with other fluorinated phenylalanines are directly applicable.

Table 2: Biophysical Techniques Utilizing Fluorinated Phenylalanine Analogs

| Technique | Principle | Application with this compound |

| ¹⁹F Nuclear Magnetic Resonance (NMR) | The ¹⁹F nucleus is highly sensitive to its local environment, providing a clean spectral window for analysis. figshare.com | Enables site-specific monitoring of peptide conformation, dynamics, and binding interactions. copernicus.orgnih.gov |

| Infrared (IR) Spectroscopy | The C-F bond has a characteristic vibrational frequency that can be used to probe local structure. | Can provide insights into the local environment and hydrogen bonding network around the fluorinated residue. |

| Terahertz (THz) Spectroscopy | Explores low-frequency vibrational modes that are sensitive to the overall conformation and intermolecular interactions of peptides. acs.org | Can be used to characterize the global conformational state of peptides containing the difluorophenylalanine moiety. |

Mechanistic and Biological Probe Applications of Cbz 3,4 Difluoro L Phenylalanine

Elucidation of Protein-Ligand and Protein-Protein Interaction Mechanisms

The unique properties of Cbz-3,4-Difluoro-L-Phenylalanine make it a valuable tool for studying the complex interactions between proteins and ligands, as well as between different proteins. The presence of two fluorine atoms on the phenyl ring provides a sensitive probe for exploring these molecular recognition events.

This compound is utilized as a chemical probe to characterize the binding sites of proteins. The fluorine atoms are particularly useful for nuclear magnetic resonance (NMR) spectroscopy. ¹⁹F NMR is a powerful technique for probing the local environment of a molecule because the chemical shift of the fluorine nucleus is highly sensitive to its surroundings. When this compound binds to a protein, changes in the ¹⁹F NMR spectrum can reveal detailed information about the binding event and the nature of the binding pocket.

Enzymatic Activity Studies and Substrate Analog Research

The structural similarity of this compound to the natural amino acid phenylalanine allows it to be used as a substrate analog or inhibitor in the study of enzyme mechanisms and kinetics.

As a substrate analog, this compound can bind to the active site of an enzyme that normally processes phenylalanine or similar aromatic compounds. In some cases, the enzyme may be able to process the fluorinated analog, but at a different rate, providing insight into the catalytic mechanism. In other instances, the analog may act as an inhibitor, binding to the active site but not undergoing a reaction, thereby blocking the enzyme's activity. This can be a powerful way to study the enzyme's function and to develop new therapeutic agents.

The use of this compound in enzyme assays allows for a detailed analysis of enzyme kinetics. By measuring kinetic parameters such as the Michaelis constant (Kₘ) and the catalytic rate constant (kcat) for the fluorinated substrate and comparing them to the natural substrate, researchers can understand how the fluorine substitutions affect substrate binding and turnover. This information is invaluable for elucidating the catalytic mechanism of an enzyme and for designing more potent and specific inhibitors.

Investigations into Cellular Processes and Intracellular Signaling Pathways (at a molecular level)

At the molecular level, this compound can be used to investigate cellular processes and intracellular signaling pathways. By acting as a selective inhibitor or probe for a specific enzyme within a signaling cascade, this compound can help to dissect the role of that enzyme in the pathway. For example, if a particular enzyme is a known component of a signaling pathway involved in cell growth, inhibiting that enzyme with a this compound-based compound and observing a change in cell proliferation can confirm the enzyme's role and provide a deeper understanding of the signaling network.

Probing Amino Acid Transport and Metabolism Research

Fluorinated analogs of natural amino acids are powerful instruments for investigating the mechanisms of amino acid transport and metabolism. Due to its structural similarity to native L-phenylalanine, this compound can be used to explore the specificity and kinetics of transport proteins and metabolic enzymes.

Large neutral amino acids (LNAAs), including phenylalanine, share and compete for the same L-type amino acid carrier system to cross cellular barriers like the blood-brain barrier (BBB). nih.gov The introduction of a fluorinated analog can help characterize the binding affinity and transport efficiency of this carrier. Studies on related fluorinated compounds have shown that substitutions on the aromatic ring can alter the kinetics of transport and metabolism. For instance, the fluorinated dopamine (B1211576) precursor 6-fluoro-L-DOPA exhibits a higher unidirectional blood-brain clearance and a faster rate of O-methylation compared to its non-fluorinated counterpart, L-DOPA. nih.gov

By using this compound as a competitive inhibitor or a traceable substrate, researchers can gain insights into how elevated levels of specific amino acids, a condition seen in metabolic disorders like phenylketonuria (PKU), can impair the brain uptake of other essential amino acids. nih.gov The unique spectral signature of the fluorine atoms can also be potentially leveraged in specialized imaging or spectroscopic techniques to monitor its transport and localization within tissues.

Table 1: Competitive Transport of Large Neutral Amino Acids (LNAAs) Across the Blood-Brain Barrier

This table illustrates the principle of competitive transport, a mechanism that can be probed using analogs like this compound.

| Amino Acid | Transport Characteristic | Implication for Probing |

| Phenylalanine | Competes with other LNAAs for the L-type amino acid carrier. nih.gov | This compound can be used to quantify the competitive inhibition of this transporter. |

| Leucine | Shares the same transport system as Phenylalanine. mdpi.com | The uptake of Leucine can be measured in the presence of the fluorinated analog to determine transport kinetics. |

| Tryptophan | Competes for transport, affecting neurotransmitter synthesis. | Probing with a stable analog can help understand the impact of transport competition on brain chemistry. |

Study of Protein Folding Dynamics and Stability in in vitro Systems

The incorporation of fluorinated amino acids into peptides and proteins is a well-established strategy for studying their structure, stability, and folding dynamics. The Cbz-protecting group in this compound makes it a suitable building block for solid-phase peptide synthesis. chemimpex.com Once incorporated, the difluorophenyl side chain acts as a subtle but impactful probe.

Fluorine's high electronegativity can alter intramolecular and intermolecular interactions, such as hydrogen bonding and hydrophobic packing, which are critical for maintaining a protein's three-dimensional structure. Researchers can synthesize a peptide with and without the fluorinated analog and then compare their biophysical properties. The derivative Boc-3,4-difluoro-L-phenylalanine, which shares the same core amino acid, is noted for its use in studying how fluorination affects biological activity and stability. chemimpex.com These studies often involve techniques like circular dichroism (CD) spectroscopy to monitor secondary structure or differential scanning calorimetry (DSC) to measure thermal stability (melting temperature, Tₘ).

The insights gained from these studies are valuable for designing more stable therapeutic peptides and proteins, as fluorination can enhance resistance to proteolytic degradation. nih.gov

Table 2: Potential Effects of 3,4-Difluoro-L-Phenylalanine Incorporation on Protein Stability

This table outlines the expected changes in protein biophysical properties when a natural phenylalanine is replaced with its fluorinated counterpart, a subject of investigation using these analogs.

| Biophysical Property | Expected Effect of Fluorination | Rationale |

| Thermal Stability (Tₘ) | Potential increase or decrease | Altered hydrophobic and electronic interactions within the protein core can either stabilize or destabilize the folded state. |

| Folding Rate | May be altered | Changes in the stability of the transition state and folded state due to the fluorinated side chain can impact the speed of folding. |

| Conformational Preference | Can be influenced | The electronic nature of the C-F bonds can favor specific dihedral angles, influencing the local peptide backbone conformation. |

| Binding Affinity | Can be enhanced or reduced | Fluorine can participate in unique interactions (e.g., orthogonal multipolar C-F---C=O interactions) or disrupt existing ones at a protein-ligand interface. chemimpex.com |

Metabolic Pathway Elucidation Using Fluorinated Analogs (beyond basic biological activity)

Beyond simply observing biological activity, fluorinated analogs like this compound can be instrumental in the detailed elucidation of metabolic pathways. When introduced into a biological system, these analogs can be processed by the same enzymes that act on the natural substrate. However, the resulting fluorinated metabolites are often more easily detected and identified using techniques like ¹⁹F NMR spectroscopy or mass spectrometry.

This approach allows researchers to trace the metabolic fate of the parent compound and identify previously unknown intermediates or alternative pathways. For example, studies on the metabolism of fluorene (B118485) by Sphingomonas sp. successfully identified a series of hydroxylated and ring-cleavage products, mapping out its degradation pathway to o-phthalic acid and protocatechuic acid. nih.gov A similar strategy using a fluorinated phenylalanine analog could be employed to map its catabolism through pathways like the Ehrlich pathway, which converts phenylalanine to valuable aromatic compounds. nih.gov

Furthermore, because the carbon-fluorine bond is very strong, the fluorinated analog can sometimes act as a mechanism-based inhibitor, where it is partially processed by an enzyme before forming a covalent bond with it and inactivating it. This "dead-end" product helps to identify the specific enzymes involved in a particular metabolic transformation. nih.gov This detailed mechanistic information is crucial for metabolic engineering efforts aimed at optimizing the production of amino acid-derived compounds in microorganisms. nih.gov

Role in Rational Drug Design and Discovery Research Pre Clinical and Methodological Focus

Strategies for Enhancing Binding Affinity and Target Selectivity in Lead Optimization

The introduction of fluorine into a lead compound can profoundly influence its interaction with a biological target. The unique properties of the fluorine atom—its small size, high electronegativity, and the ability of the carbon-fluorine (C-F) bond to act as a hydrogen bond acceptor and participate in multipolar interactions—are exploited to enhance binding affinity and selectivity. nih.govbenthamscience.com

Optimization of Ligand-Receptor Interactions via Fluorine Substitution

The difluorination pattern on the phenyl ring of Cbz-3,4-Difluoro-L-Phenylalanine can lead to several favorable interactions within a receptor's binding pocket:

Enhanced Hydrophobic Interactions: Fluorination generally increases the lipophilicity of a molecule, which can strengthen hydrophobic interactions between the drug candidate and nonpolar regions of the receptor. benthamscience.com

Favorable Electrostatic Contacts: The strong dipole moment of the C-F bond can engage in favorable dipole-dipole or multipolar interactions with polar residues in the binding site. benthamscience.com

Conformational Control: The introduction of fluorine atoms can influence the preferred conformation of the molecule, pre-organizing it into a bioactive shape that fits more precisely into the binding site. nih.gov

| Property | Value/Description | Impact on Interaction |

|---|---|---|

| van der Waals Radius | 1.47 Å | Minimal steric perturbation compared to hydrogen (1.20 Å), allowing it to act as a hydrogen mimic. nih.govtandfonline.com |

| Electronegativity (Pauling Scale) | 3.98 (Highest of all elements) | Creates a strong C-F bond dipole, altering the molecule's electronic profile and enabling electrostatic interactions. tandfonline.com |

| C-F Bond Length (Aromatic) | ~1.36 Å | Similar to a C-H bond, allowing for substitution without significant geometric changes. nih.gov |

| Hydrogen Bond Acceptor Capacity | Weak | Can participate in weak hydrogen bonds and other short contacts, contributing to binding affinity. nih.govresearchgate.net |

Development of Structure-Activity Relationships (SAR) for Novel Therapeutic Agents

This compound is a valuable building block for establishing Structure-Activity Relationships (SAR). chemimpex.com By systematically incorporating this and other fluorinated phenylalanine analogs into a lead series, medicinal chemists can probe the specific interactions between the phenyl ring and the target receptor. For example, comparing the activity of a parent compound with its 3,4-difluoro analog can reveal whether the electronic and hydrophobic modifications in that specific region are beneficial for activity.

The development of SAR using fluorinated amino acids allows researchers to:

Map the electronic requirements of the binding pocket.

Identify regions where hydrophobic interactions are critical.

Optimize selectivity by designing ligands that interact favorably with the target while avoiding interactions with off-target proteins.

This systematic approach is crucial in the iterative process of lead optimization, guiding the design of more potent and selective therapeutic candidates. patsnap.com

Design Considerations for Metabolic Stability and Biodistribution in Research Constructs

A significant challenge in drug discovery is designing molecules that are not rapidly broken down by the body's metabolic processes. Fluorination is a key strategy for enhancing metabolic stability, and the C-F bonds in this compound are instrumental in this regard. numberanalytics.com

Impact of C-F Bonds on Enzymatic Degradation Resistance

The carbon-fluorine bond is the strongest single bond in organic chemistry. nih.govrsc.org This inherent strength makes it highly resistant to enzymatic cleavage. nih.gov Many drug molecules are metabolized by cytochrome P450 (CYP) enzymes, which often work by oxidizing C-H bonds. By replacing a metabolically vulnerable C-H bond on an aromatic ring with a C-F bond, chemists can effectively block this metabolic pathway. hyphadiscovery.com

The 3,4-difluoro substitution pattern is particularly effective at preventing aromatic hydroxylation, a common metabolic fate for phenyl-containing compounds. While oxidative defluorination can sometimes occur, it is generally a much slower process than the oxidation of a corresponding C-H bond. hyphadiscovery.com This increased resistance to degradation can lead to a longer biological half-life for the research compound, a desirable trait in many therapeutic contexts. nih.gov

| Bond | Typical BDE (kJ/mol) | Implication for Metabolic Stability |

|---|---|---|

| Aromatic C-F | ~523-544 | Extremely high energy required for cleavage, blocking enzymatic oxidation at that site. nih.gov |

| Aromatic C-Cl | ~402-414 | Strong, but more susceptible to cleavage than C-F. |

| Aromatic C-Br | ~339-347 | Weaker than C-Cl, more easily metabolized. |

| Aromatic C-H | ~469-473 | Common site for metabolic attack by CYP enzymes. hyphadiscovery.com |

Modifications for Altered Permeability and Research Bioavailability Profiles

The ability of a drug candidate to pass through biological membranes, such as the intestinal wall or the blood-brain barrier, is critical for its efficacy. This property, known as permeability, is closely linked to the molecule's lipophilicity. nih.gov The introduction of fluorine atoms, as in 3,4-Difluoro-L-Phenylalanine, typically increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes via passive diffusion. benthamscience.comnumberanalytics.com

However, a simple increase in lipophilicity is not always sufficient. Researchers employ various strategies to fine-tune a molecule's permeability and bioavailability profile: patsnap.com

Prodrug Approach: The Cbz group on this compound is a protecting group often used in synthesis. nih.gov In a broader drug design context, similar labile groups can be used to create prodrugs. These are inactive forms of a drug that are modified to improve permeability and are later converted to the active form in the body. patsnap.comnih.gov

Balancing Lipophilicity and Solubility: While lipophilicity aids permeability, excessive lipophilicity can lead to poor aqueous solubility, hindering absorption. The strategic placement of fluorine allows for a nuanced modulation of these properties to achieve an optimal balance. patsnap.com

Modulating pKa: Fluorine's strong electron-withdrawing nature can lower the pKa of nearby basic functional groups, such as amines. tandfonline.com This can increase the proportion of the neutral, more membrane-permeable form of the molecule at physiological pH, thereby improving bioavailability. tandfonline.com

Development of Research Leads for Specific Biological Targets (excluding clinical outcomes)

Fluorinated amino acids like 3,4-Difluoro-L-Phenylalanine are integral components in the development of research leads for a wide array of biological targets. chemimpex.comnih.gov Their incorporation into peptides or small molecules can confer enhanced stability and binding, making them ideal for creating probes to study enzyme mechanisms or as starting points for inhibitor design. nih.gov

For example, fluorinated phenylalanine derivatives have been explored as potential building blocks for:

Enzyme Inhibitors: The unique electronic properties can be used to design potent inhibitors. For instance, N-Cbz-L-Phenylalanine itself is known to be an inhibitor of the enzyme thermolysin. chemicalbook.com Incorporating the difluoro-moiety could be a strategy to enhance potency or selectivity against thermolysin or related metalloproteinases.

Peptide-Based Therapeutics: Peptides often suffer from poor metabolic stability. nih.gov Incorporating 3,4-Difluoro-L-Phenylalanine into a peptide sequence can protect it from proteolytic degradation, enhancing its viability as a research tool or therapeutic lead. nih.gov

PET Imaging Agents: The use of the fluorine-18 (B77423) isotope ([¹⁸F]) in fluorinated amino acids allows them to be used as tracers in Positron Emission Tomography (PET) to study biological processes like amino acid transport in tumors. nih.govnih.gov While this article focuses on the non-radioactive compound, the underlying chemistry demonstrates the utility of the fluorinated phenylalanine scaffold in creating probes for specific biological systems, such as the large neutral amino acid transport system L (LATs). nih.gov

The versatility of this compound as a synthetic building block ensures its continued use in the exploration of new chemical space and the development of novel research leads targeting a diverse range of proteins and enzymes. chemimpex.comnih.gov

Application as an Unnatural Amino Acid in Proteomics Research and Protein Engineering

The use of unnatural amino acids (uAAs) like this compound is a cornerstone of modern proteomics and protein engineering. These synthetic amino acids, when incorporated into proteins, can introduce novel chemical functionalities, probe biological processes, and create proteins with enhanced therapeutic potential. nih.gov The introduction of fluorine, in particular, can modulate a variety of physicochemical properties of the amino acid and, by extension, the protein into which it is incorporated. nih.govbeilstein-journals.org

Research has demonstrated that the incorporation of fluorinated phenylalanine derivatives can have a profound effect on the potency and selectivity of peptide-based inhibitors. nih.gov For instance, in the context of proteasome inhibitors, the substitution of non-fluorinated phenylalanine with fluorinated versions has been shown to increase inhibitor potency. nih.gov This highlights the potential of using this compound in the rational design of more effective and specific enzyme inhibitors.

The site-specific incorporation of fluorinated phenylalanine analogs into proteins can be achieved through various methods, including the use of auxotrophic bacterial strains or cell-free protein synthesis systems. biorxiv.organu.edu.au These techniques allow for the production of proteins containing the unnatural amino acid at specific positions, enabling detailed structure-activity relationship studies. biorxiv.org The ability to produce proteins with site-specifically incorporated fluorinated phenylalanines opens up possibilities for creating novel protein therapeutics with improved pharmacological properties. biorxiv.org

The table below summarizes the general effects observed upon the incorporation of fluorinated phenylalanine derivatives into peptides and proteins, which are applicable to the use of this compound.

| Property Modified | Observed Effect upon Fluorination | Potential Research Application |

| Protein Stability | Increased thermal and catabolic stability. nih.govbeilstein-journals.org | Development of therapeutic proteins with longer shelf-lives. nih.gov |

| Enzyme Activity | Can be modulated, leading to either enhanced or inhibited activity depending on the specific interactions. nih.gov | Design of highly specific enzyme inhibitors or more efficient biocatalysts. nih.gov |

| Binding Affinity | Increased hydrophobicity can enhance binding to target molecules. nih.gov | Improving the efficacy of peptide-based drugs. nih.gov |

| Spectroscopic Probing | 19F NMR can be used to study protein conformation and interactions. nih.gov | Detailed analysis of protein structure and dynamics. nih.gov |

The synthesis of peptides and proteins containing fluorinated phenylalanine derivatives is a key area of research with significant industrial and pharmaceutical applications. nih.govresearchgate.net These modified biomolecules are instrumental in identifying enzyme-substrate complexes and understanding the mechanisms of protein aggregation. nih.gov The development of robust methods for the synthesis and incorporation of this compound and other fluorinated amino acids is crucial for advancing our ability to engineer proteins with tailored functions.

Structural Biology and Biophysical Characterization of Cbz 3,4 Difluoro L Phenylalanine Containing Biomolecules

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, stands out as a primary technique for studying proteins and peptides containing fluorinated amino acids. The absence of endogenous fluorine in biological systems ensures that the ¹⁹F NMR spectrum is free from background signals, providing a clear window into the behavior of the labeled molecule. researchgate.net

Utilizing ¹⁹F NMR for Conformational Analysis and Environment Sensing

The chemical shift of the ¹⁹F nucleus is exceptionally sensitive to its immediate surroundings, making it an excellent reporter of local conformational changes. researchgate.net This sensitivity stems from the influence of van der Waals interactions and local electrostatic fields on the fluorine atom's electron cloud. researchgate.net Consequently, even subtle alterations in protein or peptide structure can induce measurable changes in the ¹⁹F NMR chemical shift.

Researchers can leverage this property to monitor conformational heterogeneity and dynamics. For instance, the introduction of fluorinated phenylalanine analogues into viral proteases has revealed significant conformational heterogeneity and dynamics through ¹⁹F NMR spectroscopy. figshare.com The ability to use different fluorinated probes helps to distinguish between effects caused by the fluorine atoms themselves and the intrinsic properties of the protein. figshare.com

Key Advantages of ¹⁹F NMR for Conformational Analysis:

High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, resulting in strong NMR signals. researchgate.net

Large Chemical Shift Range: The chemical shift dispersion of ¹⁹F is significantly larger than that of ¹H, leading to better resolution of signals. researchgate.net

No Background Signal: The natural absence of fluorine in most biological molecules eliminates interfering signals. researchgate.net

Protein-Peptide Interaction Mapping via NMR Chemical Shifts

¹⁹F NMR is also a powerful tool for mapping the binding interfaces of protein-peptide and protein-ligand complexes. When a peptide containing Cbz-3,4-Difluoro-L-Phenylalanine binds to its target protein, the local environment of the fluorinated residue changes, leading to a shift in its ¹⁹F NMR signal. By monitoring these chemical shift perturbations, researchers can identify the specific residues involved in the interaction.

For example, studies have successfully used ¹⁹F NMR to demonstrate the binding of fluorinated phenylalanine analogues to the L-leucine specific receptor of Escherichia coli. nih.govnih.gov The observation of protein-induced shifts in the ¹⁹F NMR spectrum for 3-fluoro-L-phenylalanine and 4-fluoro-L-phenylalanine confirmed their interaction with the receptor. nih.govnih.gov This approach allows for the determination of binding affinities and can provide insights into the structural basis of molecular recognition.

Crystallographic Studies of Fluorinated Peptides and Proteins

X-ray crystallography provides high-resolution, three-dimensional structures of molecules, offering invaluable insights into the precise atomic arrangement of peptides and proteins containing this compound.

Impact of Fluorine on Crystal Packing and X-ray Diffraction Data

The introduction of fluorine atoms can influence the way molecules pack together in a crystal lattice. The unique electronic properties of fluorine, including its high electronegativity, can lead to altered intermolecular interactions. These changes in crystal packing can, in turn, affect the quality of the X-ray diffraction data obtained. In some cases, fluorination can lead to more ordered crystal packing, resulting in higher resolution diffraction data. nih.gov Conversely, it can also introduce disorder. Understanding these effects is crucial for successful structure determination.

Structural Elucidation of Modified Ligand-Receptor Complexes

X-ray crystallography is instrumental in elucidating the detailed structural basis of how fluorinated ligands, including peptides containing this compound, interact with their biological receptors. frontiersin.org By comparing the crystal structures of a receptor bound to both its native ligand and a fluorinated analogue, researchers can pinpoint the specific contributions of the fluorine atoms to the binding affinity and specificity. acs.orgnih.gov

These studies can reveal how fluorine substitution alters the conformation of the ligand, the receptor, or both, and how it influences key interactions such as hydrogen bonds and hydrophobic contacts. acs.orgnih.gov For example, crystallographic analysis can shed light on whether fluorine participates in direct interactions with the protein or influences binding through its effects on the surrounding water network. acs.orgnih.gov

| Technique | Information Gained | Key Findings Related to Fluorination |

|---|---|---|

| ¹⁹F NMR Spectroscopy | Conformational changes, environmental sensing, protein-peptide interactions | High sensitivity to local environment allows for monitoring of subtle structural perturbations and binding events. researchgate.netnih.gov |

| X-ray Crystallography | High-resolution 3D structure, crystal packing, ligand-receptor interactions | Fluorine can influence crystal packing and provides detailed insights into the structural basis of modified ligand binding. nih.govfrontiersin.org |

Advanced Spectroscopic Techniques for Biophysical Characterization (e.g., CD, IR)

Beyond NMR and crystallography, other spectroscopic techniques provide complementary information about the structure and behavior of biomolecules containing this compound.

Investigation of Conformational Dynamics and Protein Folding Pathways

The study of conformational dynamics in peptides and proteins containing modified amino acids often relies on a combination of experimental techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD), alongside computational methods like molecular dynamics (MD) simulations.

Impact on Conformational Preferences:

The substitution of hydrogen with fluorine in the phenyl ring of phenylalanine can alter the conformational landscape of a peptide. The electron-withdrawing nature of fluorine atoms can influence the quadrupole moment of the aromatic ring, which plays a role in aromatic-aromatic and aromatic-aliphatic interactions. Research on other fluorinated phenylalanine analogs has shown that these changes can lead to altered side-chain rotamer populations and can favor or disfavor specific secondary structures like α-helices or β-sheets. For instance, studies on peptides containing monofluorinated phenylalanine have demonstrated that the position of fluorination can have a significant impact on the stability of helical structures.

Table 1: Hypothetical Impact of 3,4-Difluoro-L-Phenylalanine on Peptide Secondary Structure Propensity

| Secondary Structure | Predicted Effect of 3,4-Difluoro-L-Phenylalanine Incorporation | Rationale |

| α-Helix | Potentially destabilizing | The altered electrostatic potential of the difluorinated phenyl ring may disrupt the favorable interactions between the aromatic side chain and the peptide backbone or other side chains that stabilize the helical conformation. |

| β-Sheet | Context-dependent | The effect on β-sheet propensity would likely depend on the specific location of the residue within the sheet and the nature of the interacting side chains. The modified aromatic ring could either enhance or disrupt inter-strand stacking interactions. |

| Turns and Loops | May induce specific turn geometries | The steric and electronic perturbations could favor specific dihedral angles, leading to the stabilization of particular turn or loop structures. |

Protein Folding Pathways:

The process of a protein folding into its native three-dimensional structure is a complex event that can proceed through various intermediate states. The incorporation of a non-canonical amino acid like 3,4-difluoro-L-phenylalanine can alter the energy landscape of folding, potentially changing the stability of intermediates and transition states, and thus modifying the folding pathway.

Table 2: Potential Effects of 3,4-Difluoro-L-Phenylalanine on Protein Folding Parameters

| Folding Parameter | Potential Effect | Method of Investigation |

| Thermodynamic Stability (ΔG) | Likely altered | Guanidinium chloride or urea (B33335) denaturation monitored by CD or fluorescence spectroscopy. |

| Folding Rate (kf) | May increase or decrease | Stopped-flow fluorescence or CD spectroscopy. |

| Unfolding Rate (ku) | May increase or decrease | Stopped-flow fluorescence or CD spectroscopy. |

| Folding Intermediates | May stabilize or destabilize | Pulse-labeling hydrogen-deuterium exchange coupled with mass spectrometry or NMR. |

Detailed Research Findings:

A comprehensive search of scientific literature did not yield specific experimental studies focused on the conformational dynamics and protein folding pathways of biomolecules containing this compound. The available research on fluorinated amino acids tends to focus on more commonly used analogs such as 4-fluoro-L-phenylalanine or various fluorinated prolines.

Research on peptides containing other difluorinated phenylalanine isomers, such as 3,5-difluorophenylalanine, has shown that the substitution pattern significantly influences biological activity and receptor binding, which is intrinsically linked to the peptide's conformational properties. These studies often employ NMR to characterize the solution structure of the modified peptides. It is reasonable to infer that similar detailed structural and dynamic studies would be necessary to elucidate the specific effects of the 3,4-difluoro substitution pattern.

Computational studies, including molecular dynamics simulations, could provide valuable predictive insights into how the this compound residue influences peptide and protein conformation and dynamics. Such simulations can map the energy landscape and identify preferred conformations and the barriers between them. However, published computational studies specifically targeting this compound are also scarce.

Computational Chemistry and Molecular Modeling Studies of Cbz 3,4 Difluoro L Phenylalanine

Molecular Docking and Dynamics Simulations of Derivatives

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a molecule (ligand) interacts with a target, typically a biological receptor like a protein or enzyme. These methods are crucial for understanding the therapeutic potential of derivatives of Cbz-3,4-Difluoro-L-Phenylalanine.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This prediction is based on scoring functions that estimate the binding affinity. For derivatives of fluorinated phenylalanine, docking studies are essential for identifying potential enzyme-substrate complexes and predicting inhibitory activity. nih.gov

Computational studies on various phenylalanine derivatives have successfully demonstrated their binding modes. For instance, docking experiments with novel phenylalanine-derived carboxamides revealed high binding affinity with target protein residues through a combination of hydrogen bonding, π-π, π-alkyl, π-sigma, and π-cation interactions. researchgate.net Similarly, in studies of 3-phenyl-β-alanine-based hybrids as carbonic anhydrase II (CA-II) inhibitors, docking results indicated that the compounds fit securely at the entrance of the enzyme's active site. nih.gov These studies often highlight specific interactions, such as hydrogen bonds with key amino acid residues like Threonine and Glutamine, that are critical for biological activity. nih.gov

The introduction of fluorine can significantly influence these interactions. Studies have shown that progressive fluorination of a phenylalanine residue can lead to a linear increase in binding affinity for a target receptor. fu-berlin.de This enhanced affinity is often attributed to favorable cation-π interactions, where the electron-withdrawing fluorine atoms modify the electrostatic potential of the aromatic ring. fu-berlin.de

Table 1: Summary of Molecular Docking Studies on Phenylalanine Derivatives

| Compound Class | Target Protein | Key Interactions Observed | Reference |

|---|---|---|---|

| Phenylalanine Carboxamides | P. falciparum FKBP35 | Hydrogen bonding, π-π, π-alkyl, π-sigma, π-cation | researchgate.net |

| 3-Phenyl-β-alanine Oxadiazoles (B1248032) | Carbonic Anhydrase II | Hydrogen bonding with Thr199, Thr200, Gln92 | nih.gov |

The three-dimensional structure of a peptide is critical to its function. The incorporation of fluorinated amino acids like 3,4-difluoro-L-phenylalanine can significantly alter the conformational landscape of a peptide. nih.gov The specific effects are highly dependent on the position and number of fluorine atoms within the amino acid. nih.gov

Molecular dynamics (MD) simulations are used to analyze the conformational flexibility and stability of these peptides over time. mdpi.com These simulations can reveal how fluorination impacts the peptide backbone and side-chain orientations, influencing properties like protein folding and stability. nih.govmdpi.com

Experimentally, 19F NMR spectroscopy has proven to be a valuable tool for studying the conformation of fluorinated peptides. In one study, 4-fluorophenylalanine was used as a distal reporter to measure the cis-trans isomerization of a peptidylprolyl bond. nih.gov The results showed that the fluorinated residue could accurately report on the conformational populations without significantly perturbing the bond's intrinsic preferences. nih.gov However, predicting the combined effects of fluorination on peptide structure remains challenging, as individual impacts on hydrogen bond strength, hydrophobicity, and local conformation are difficult to separate. fu-berlin.de

Table 2: Key Findings on the Conformational Analysis of Fluorinated Peptides

| Technique | Key Finding | Implication | Reference |

|---|---|---|---|

| General Analysis | Fluorine introduction modulates peptide conformation. | The position and number of fluorine atoms are critical design parameters. | nih.gov |

| 19F NMR Spectroscopy | 4-Fluorophenylalanine can act as a non-perturbative reporter of prolyl bond status. | Provides a powerful tool for studying peptide dynamics in solution. | nih.gov |

Quantum Mechanical (QM) Studies of the C-F Bond and Electronic Structure

The high electronegativity of fluorine dramatically influences the electronic properties of the phenyl ring in 3,4-difluoro-L-phenylalanine. QM studies show that adding fluorine substituents to a benzene (B151609) ring leads to a rearrangement of the electrostatic potential. fu-berlin.de Specifically, the electron-rich, π-donating core of benzene is inverted, creating an electron-deficient, π-accepting system in highly fluorinated analogues. mdpi.com This inversion of the aromatic dipole is a key factor governing the molecule's intermolecular interactions and reactivity. nih.govmdpi.com

Table 3: Impact of Fluorination on the Electronic Properties of the Phenyl Ring

| Property | Effect of Fluorination | Consequence | Reference |

|---|---|---|---|

| Electrostatic Potential | Inversion of the aromatic quadrupole moment | Changes from π-donor to π-acceptor | mdpi.com |

| Electron Density | Rearrangement of electron distribution | Alters reactivity and intermolecular interactions | fu-berlin.de |

The electron-withdrawing nature of fluorine has a significant impact on the acidity of nearby functional groups and the molecule's ability to form hydrogen bonds.

pKa: The presence of fluorine generally increases the acidity (lowers the pKa) of an amino acid. fu-berlin.de This inductive effect is more pronounced on the α-amino group than on the carboxyl group. fu-berlin.de Accurately predicting these pKa values computationally is a complex task that requires sophisticated solvation models and careful selection of DFT functionals, but it is crucial for understanding the protonation state of the molecule under physiological conditions. acs.org

Hydrogen Bonding: While highly electronegative, fluorine is considered a weak hydrogen bond acceptor. nih.govescholarship.org However, it can participate in various hydrogen bonds (e.g., C-F···H-N and C-F···H-O), and the strength of these interactions can be modulated by the electronic environment. nih.govescholarship.org Analysis of protein-ligand complexes in the Protein Data Bank (PDB) shows that fluorine on an aromatic carbon (F_ar) frequently forms hydrogen bonds with the side chains of amino acids like serine, threonine, arginine, and lysine. nih.gov The geometry of these interactions is also a factor; stronger hydrogen bonds are typically associated with shorter H···F distances and bond angles closer to 180°. escholarship.org Despite their relative weakness, these interactions can play a crucial role in the binding of a fluorinated ligand to its biological target.

Table 4: Characteristics of Hydrogen Bonds Involving Organic Fluorine

| Interaction Type | Common Donor Amino Acids | Characteristics | Reference |

|---|---|---|---|

| F_ar···H-O | Serine, Threonine | F acts as a weak H-bond acceptor. | nih.gov |

| F_ar···H-N | Arginine, Glycine (B1666218), Lysine | Strength can be modulated by electronic effects. | nih.govescholarship.org |

In Silico Design of Novel this compound Derivatives

The ultimate goal of many computational studies is the in silico design of novel molecules with improved properties. By integrating the knowledge gained from docking, dynamics, and QM studies, researchers can rationally design new derivatives of this compound.

The design process often follows a clear workflow. First, an understanding of how difluorination affects binding affinity, conformational preferences, and electronic properties is established. researchgate.netnih.gov This knowledge is then used to propose new structures hypothesized to have enhanced activity, selectivity, or stability. For example, if docking studies suggest that an additional hydrogen bond would be beneficial for binding, a derivative can be designed to include a suitable functional group at the optimal position.

Recent studies provide excellent examples of this approach, where new series of phenylalanine-derived carboxamides and oxadiazoles were designed, synthesized, and evaluated as potential antimalarial agents and enzyme inhibitors, respectively. researchgate.netnih.gov The use of protecting groups like the Carboxybenzyl (Cbz) group is integral to the subsequent synthesis of these designed peptides, as it allows for controlled, site-specific modifications. This synergy between computational design and practical synthesis accelerates the discovery of new therapeutic agents and advanced materials. researchgate.net

Future Directions and Emerging Research Avenues for Cbz 3,4 Difluoro L Phenylalanine Research

Development of Novel and More Efficient Synthetic Routes

While methods for synthesizing fluorinated amino acids exist, the development of more efficient, scalable, and stereoselective routes for Cbz-3,4-Difluoro-L-phenylalanine remains a key area of future research. Current synthetic strategies for related fluorinated phenylalanines often involve multi-step processes. nih.gov Future efforts will likely focus on asymmetric hydrogenation and transition metal-catalyzed cross-coupling reactions to improve yield and enantiomeric purity. researchgate.net

Potential avenues for synthetic improvement include:

Palladium-Catalyzed Cross-Coupling: Methods like the Negishi cross-coupling of aryl halides with organozinc compounds offer a direct route to protected fluorinated phenylalanine analogues. nih.gov Future work could optimize catalysts and reaction conditions specifically for the 3,4-difluoro substitution pattern.

Asymmetric Hydrogenation: The rhodium-MonoPhos complex has shown high enantioselectivity in the synthesis of other fluorinated phenylalanine derivatives. researchgate.net Applying and refining this technique for this compound could lead to highly pure chiral products.

Enzymatic Resolutions: Exploring enzymatic methods for the resolution of racemic mixtures of fluorinated amino acids could provide a highly selective and environmentally friendly alternative to traditional chiral chromatography. researchgate.net

| Synthetic Strategy | Potential Advantage | Key Research Focus |

| Optimized Negishi Cross-Coupling | Direct preparation of protected analogues | Development of specific catalysts for 3,4-difluoro substitution |

| Asymmetric Hydrogenation | High enantioselectivity and quantitative yields | Adaptation of existing Rhodium-based catalyst systems |

| Enzymatic Resolution | High stereoselectivity, green chemistry | Identification and engineering of suitable enzymes |

Exploration of New Biological Targets and Research Applications

The introduction of fluorine into amino acids can significantly alter the properties of peptides and proteins, including their stability, conformation, and binding affinity. nih.govresearchgate.net this compound serves as a key intermediate for incorporating this unique amino acid into peptides. The Cbz group provides stability during peptide synthesis and can be selectively removed. vectorlabs.com

Future research will likely focus on incorporating 3,4-Difluoro-L-phenylalanine into peptides to target a wider range of biological systems:

Enzyme Inhibitors: Fluorinated amino acids have shown potential as enzyme inhibitors. nih.gov Peptides containing 3,4-Difluoro-L-phenylalanine could be designed and screened for inhibitory activity against novel enzyme targets involved in various diseases.

Therapeutic Peptides and Proteins: The incorporation of fluorinated amino acids can enhance the catabolic stability of therapeutic proteins and peptide-based vaccines. nih.govresearchgate.net This "fluoro-stabilization effect" could be harnessed to develop next-generation biologics with improved pharmacokinetic profiles. nih.gov

Metabolically Stable Peptide Analogs: The design of peptide analogs that are resistant to metabolism is a key goal in drug development. The unique electronic properties of the difluorinated ring can be exploited to create peptides with enhanced resistance to enzymatic degradation. researchgate.net

Integration with Advanced High-Throughput Screening Methodologies

High-throughput screening (HTS) is a cornerstone of modern drug discovery. This compound can be a valuable tool in the generation of diverse peptide libraries for HTS campaigns.

Future directions in this area include:

Combinatorial Peptide Libraries: Using this compound in solid-phase peptide synthesis (SPPS), large libraries of peptides with unique fluorination patterns can be generated. vectorlabs.com These libraries can then be screened against a multitude of biological targets to identify novel hits.

Multiplexed HTS Assays: The development of multiplexed HTS assays allows for the simultaneous screening of compounds against multiple targets. nih.gov Peptide libraries containing 3,4-Difluoro-L-phenylalanine can be utilized in such assays to efficiently identify selective inhibitors for various enzymes, including those for which selective inhibitors are currently lacking. nih.gov

Fluorescence Polarization-Based HTS: This technique offers a rapid and cost-effective method for screening large compound libraries. nih.gov Peptides incorporating 3,4-Difluoro-L-phenylalanine could be designed as substrates or inhibitors for use in fluorescence polarization-based HTS assays targeting enzymes like cathepsins. nih.gov

| HTS Application | Role of this compound | Potential Outcome |

| Combinatorial Chemistry | Key building block for diverse peptide libraries | Identification of novel bioactive peptides |

| Multiplexed Screening | Component of libraries to screen against multiple enzymes | Discovery of selective enzyme inhibitors |

| Fluorescence Polarization Assays | Used to create fluorinated peptide substrates/inhibitors | Efficient identification of enzyme modulators |

Role in the Development of Next-Generation Molecular Probes and Research Tools

The unique properties of fluorine make it an excellent candidate for developing molecular probes for various imaging and analytical applications.

Emerging research avenues include:

Positron Emission Tomography (PET) Imaging: Radiolabeled fluorinated phenylalanines, such as 2-[¹⁸F]-fluoro-ʟ-phenylalanine, are promising agents for molecular imaging with PET. nih.gov this compound could serve as a precursor for the synthesis of novel ¹⁸F-labeled PET tracers for imaging tumors and other pathological conditions. nih.govresearchgate.net

Fluorescent Amino Acid Probes: The synthesis of unnatural α-amino acids with fluorescent properties is an active area of research. gla.ac.uk Chemical modification of the difluorophenyl ring of 3,4-Difluoro-L-phenylalanine could lead to the development of novel fluorescent amino acids for studying protein dynamics and interactions.

Probes for Chemical Biology: The site-selective introduction of fluorine into peptides and proteins can serve as a powerful tool for chemical biology studies. bohrium.com Peptides containing 3,4-Difluoro-L-phenylalanine can be used as probes to investigate protein structure, function, and interactions in complex biological systems.

Potential in Advanced Materials Science Research